molecular formula C23H29N5O2S2 B12146187 2-(4-ethylpiperazin-1-yl)-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

2-(4-ethylpiperazin-1-yl)-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12146187
M. Wt: 471.6 g/mol
InChI Key: NDCLEHIJMRNJCP-VLGSPTGOSA-N
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Description

2-(4-ethylpiperazin-1-yl)-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that includes a pyrido[1,2-a]pyrimidin-4-one core, a thiazolidin-5-ylidene moiety, and an ethylpiperazinyl group.

Preparation Methods

The synthesis of 2-(4-ethylpiperazin-1-yl)-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple stepsReaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets such as cyclin-dependent kinases (CDKs). By inhibiting CDKs, it disrupts the cell cycle, leading to the inhibition of cell proliferation. This makes it a promising candidate for cancer therapy. The compound’s structure allows it to bind effectively to the active sites of these enzymes, blocking their activity and preventing the progression of the cell cycle .

Comparison with Similar Compounds

Compared to other similar compounds, 2-(4-ethylpiperazin-1-yl)-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one stands out due to its unique combination of functional groups. Similar compounds include:

Properties

Molecular Formula

C23H29N5O2S2

Molecular Weight

471.6 g/mol

IUPAC Name

(5Z)-5-[[2-(4-ethylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H29N5O2S2/c1-3-5-7-11-28-22(30)18(32-23(28)31)16-17-20(26-14-12-25(4-2)13-15-26)24-19-9-6-8-10-27(19)21(17)29/h6,8-10,16H,3-5,7,11-15H2,1-2H3/b18-16-

InChI Key

NDCLEHIJMRNJCP-VLGSPTGOSA-N

Isomeric SMILES

CCCCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)CC)/SC1=S

Canonical SMILES

CCCCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)CC)SC1=S

Origin of Product

United States

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